molecular formula C9H12BrNOS B2519227 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone CAS No. 1823558-00-4

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone

Cat. No.: B2519227
CAS No.: 1823558-00-4
M. Wt: 262.17
InChI Key: GOXNDQHKXCEYAE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a chemical compound with the molecular formula C9H12BrNOS It is characterized by the presence of a bromine atom, a thiazole ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone typically involves the bromination of 1-(2-(tert-butyl)thiazol-4-YL)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in acidic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Scientific Research Applications

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-methylthiazol-4-YL)ethanone
  • 2-Bromo-1-(2-ethylthiazol-4-YL)ethanone
  • 2-Bromo-1-(2-isopropylthiazol-4-YL)ethanone

Uniqueness

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Biological Activity

2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C₁₂H₁₅BrN₁OS
  • Molecular Weight : 284.22 g/mol

The presence of the bromine atom and the tert-butyl group significantly influences its biological properties, enhancing solubility and reactivity.

Research indicates that thiazole derivatives exhibit their biological activities through various mechanisms:

  • Anticancer Activity : Thiazole compounds often induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that thiazole derivatives can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .
  • Antimicrobial Properties : The thiazole moiety is recognized for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways in pathogens. This has been demonstrated in various studies where thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC₅₀ Value (µM)Reference
AnticancerJurkat Cells< 5
AntimicrobialStaphylococcus aureus15
Anti-inflammatoryRAW 264.7 Macrophages10

Case Studies

Several case studies highlight the efficacy of thiazole derivatives, including this compound:

  • Anticancer Study : In a study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was found that compounds with a similar structure exhibited significant growth inhibition in Jurkat cells, with IC₅₀ values ranging from 4 to 10 µM. The presence of electron-donating groups was crucial for enhancing activity .
  • Antimicrobial Evaluation : A comparative study on the antimicrobial activity of substituted thiazoles showed that compounds with bromine substitutions had improved efficacy against Staphylococcus aureus compared to their non-brominated counterparts. The study concluded that bromination enhances membrane permeability and target binding .
  • Inflammation Model : In an animal model of inflammation, thiazole derivatives demonstrated a reduction in paw edema when administered prior to inflammatory stimuli. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that:

  • Substitution Patterns : The presence of electron-donating groups (such as tert-butyl) at specific positions on the thiazole ring enhances biological activity.
  • Bromination : Bromine substitution at the ethyl position increases lipophilicity and bioavailability, contributing to improved efficacy across various assays.

These insights suggest that careful modification of the thiazole structure can lead to compounds with enhanced therapeutic potential.

Properties

IUPAC Name

2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNDQHKXCEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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